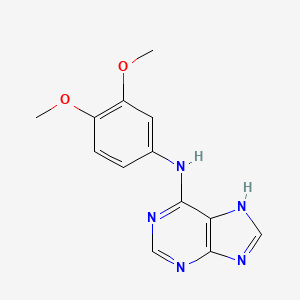

N-(3,4-dimethoxyphenyl)-7H-purin-6-amine

Description

N-(3,4-Dimethoxyphenyl)-7H-purin-6-amine is a purine derivative characterized by a 7H-purin-6-amine core substituted with a 3,4-dimethoxyphenyl group at the N6 position. The dimethoxyphenyl substituent introduces aromaticity and electron-donating methoxy groups, which may enhance binding to biological targets through π-π interactions and hydrogen bonding.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-19-9-4-3-8(5-10(9)20-2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAQSRQCYMMUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC3=C2NC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-7H-purin-6-amine typically involves the reaction of 3,4-dimethoxyaniline with a suitable purine precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the aryl halide with the purine derivative . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-7H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antidepressant and anticancer agent . Research indicates that similar purine derivatives may interact with neurotransmitter systems, particularly norepinephrine, serotonin, and dopamine pathways, suggesting a role in mood regulation and potential antidepressant effects .

Table 1: Potential Biological Activities of N-(3,4-dimethoxyphenyl)-7H-purin-6-amine

| Biological Activity | Description |

|---|---|

| Antidepressant Effects | Inhibition of neurotransmitter reuptake mechanisms |

| Anticancer Activity | Cytotoxic effects on cancer cell lines |

| Enzyme Inhibition | Targeting specific enzymes involved in metabolic pathways |

Enzyme Inhibition Studies

Research has highlighted the compound's ability to inhibit specific enzymes crucial for various biochemical pathways. For example, it has been evaluated as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a significant role in neurodegenerative diseases . This inhibition is critical for reducing exosome release from the brain, which is associated with conditions like Alzheimer's disease.

Synthesis Methodologies

The synthesis of this compound typically involves reactions between purine derivatives and substituted anilines. A common method includes:

-

Reagents :

- 7H-purin-6-amine

- 3,4-dimethoxyaniline

- Chlorinating agents (e.g., thionyl chloride)

-

Procedure :

- Dissolve the purine derivative in a suitable solvent.

- Add the aniline derivative gradually while maintaining controlled temperature.

- Allow the reaction to proceed under reflux conditions.

- Purify the product using column chromatography.

Case Studies

Recent studies have focused on evaluating the anticancer activity of various purine derivatives, including this compound:

- Study on Anticancer Activity : A series of purine analogs were synthesized and tested against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Results indicated significant growth inhibition in several analogs, suggesting that structural modifications could enhance therapeutic efficacy .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares N-(3,4-dimethoxyphenyl)-7H-purin-6-amine with key analogs, focusing on substituent groups, molecular weight, and inferred physicochemical properties:

Case Study: Comparison with Kinetin (N-(2-Furylmethyl)-7H-Purin-6-Amine)

Kinetin, a plant cytokinin, shares the 7H-purin-6-amine core but differs in its N6-substituent (furylmethyl vs. dimethoxyphenyl). Key distinctions include:

- Bioactivity: Kinetin is known for delaying senescence and promoting cell division in plants, likely mediated by cytokinin receptors . The dimethoxyphenyl analog’s larger substituent may alter receptor specificity or potency.

- Solubility : The polar furan ring in Kinetin may improve aqueous solubility compared to the more hydrophobic dimethoxyphenyl group.

Biological Activity

N-(3,4-dimethoxyphenyl)-7H-purin-6-amine is a purine derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a purine ring and a 3,4-dimethoxyphenyl group, contributes to its potential therapeutic applications, particularly in neurology and oncology. This article explores the biochemical properties, mechanisms of action, and research findings related to the biological activity of this compound.

This compound exhibits significant interactions with various enzymes and proteins. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for mood disorders and neurodegenerative diseases.

Table 1: Key Biochemical Interactions

| Enzyme/Protein | Interaction Type | Biological Implication |

|---|---|---|

| Monoamine Oxidase | Inhibition | Increased neurotransmitter levels |

| Dopaminergic Receptors | Modulation | Altered dopamine signaling |

| Acetylcholinesterase | Potential Inhibition | Implications for Alzheimer's disease treatment |

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. Studies indicate that it can enhance cognitive functions by improving dopaminergic signaling in neuronal cells. Additionally, it has been observed to affect cell metabolism and growth, suggesting potential anti-cancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific biomolecules, altering their activity. For instance, its interaction with monoamine oxidase leads to increased monoamine levels, which can enhance neurotransmission. Furthermore, the compound's structural characteristics allow it to engage with various receptors and enzymes selectively .

Research Findings

Recent studies have focused on the compound's potential therapeutic applications:

- Neuroprotective Effects : Research indicates that this compound may protect dopaminergic neurons from oxidative stress, suggesting its utility in treating conditions like Parkinson's disease.

- Cognitive Enhancement : Animal studies have demonstrated that low doses of this compound can improve learning and memory performance by enhancing dopaminergic transmission .

- Cancer Research : Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction in cancer cells. Further investigations are needed to elucidate these pathways fully .

Case Studies

A notable case study involved the administration of this compound in a mouse model of Alzheimer's disease. The results showed a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups. These findings support its potential as a neuroprotective agent against neurodegenerative diseases .

Dosage Effects

Dosage studies reveal that the biological effects of this compound are dose-dependent:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.